molecular formula C14H13NO3 B117227 4-Phthalimidocyclohexanone CAS No. 104618-32-8

4-Phthalimidocyclohexanone

Cat. No. B117227
M. Wt: 243.26 g/mol
InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N
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Description

4-Phthalimidocyclohexanone is a chemical compound with the molecular formula C14H13NO3 .


Molecular Structure Analysis

The molecular structure of 4-Phthalimidocyclohexanone consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phthalimidocyclohexanone include a molecular weight of 243.26 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 410.0±38.0 °C at 760 mmHg, and a flash point of 191.1±19.1 °C .

Scientific Research Applications

Synthesis and Catalysis

Research in the field of organic synthesis often explores the reactivity and utility of phthalimide derivatives, including 4-Phthalimidocyclohexanone analogs. One study describes the [4 + 2]-annulation between aminocyclobutanes and aldehydes, using phthalimido cyclobutane dicarboxylates to access tetrahydropyranyl amines, demonstrating the utility of phthalimide derivatives in constructing complex organic frameworks (Perrotta et al., 2015). Such reactions underscore the significance of phthalimidocyclohexanone derivatives in synthetic chemistry for generating novel compounds with potential pharmaceutical applications.

Photophysical Properties

Phthalimide derivatives are also studied for their photophysical properties, including fluorescence. The thermochromic emission shifts of 4-aminophthalimide in 1-chloroalkanes with water mixtures reveal its efficacy as an indicator for the presence of water, even in low concentrations (Dobek et al., 2012). This property could be extrapolated to 4-Phthalimidocyclohexanone, suggesting potential applications in sensing and environmental monitoring.

Material Science

In material science, the ring-opening copolymerization of cyclohexene oxide with phthalic anhydride demonstrates the role of phthalimide-related compounds in polymer synthesis (Nejad et al., 2012). The resulting poly(ester-co-ether)s have significant implications for developing new materials with tailored properties for specific applications.

Safety And Hazards

The safety data sheet for 4-Phthalimidocyclohexanone indicates that it is not classified according to the Globally Harmonized System (GHS). No special measures are required for handling or storage .

properties

IUPAC Name

2-(4-oxocyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJQPNLEZZILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475523
Record name 4-Phthalimidocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phthalimidocyclohexanone

CAS RN

104618-32-8
Record name 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104618-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phthalimidocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-phthalimido cyclohexanol (7.1 g, 0.029 mole) in dichloromethane (250 ml) was treated with pyridinium chlorochromate (8.6 g, 0.04 mole) and the resulting dark mixture was stirred at room temperature overnight. Diethyl ether (50 ml) was added and the mixture filtered through keiselguhr. The filtrate was concentrated in vacuo and the residue purified by column chromatography (SiO2 ; CHCl3 /EtOAc) to give 4-phthalimido cyclohexanone as a white solid (6.4 g).
Quantity
7.1 g
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Reaction Step One
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8.6 g
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250 mL
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

95 g (0.388 Mol) of 4-(phthalimido)-cyclohexanol are dissolved in 600 ml of chloroform and, after the addition of 450 ml of water and 120 ml of sulfuric acid, 90 g (0.3 Mol) of potassium dichromate are added in batches. The internal temperature of the mixture is maintained at between 25° and 30° C. by slight cooling. The mixture is stirred for a further 3 hours, then the chloroform phase is separated off and the mixture extracted twice more with chloroform. After drying and concentration of the extracts 82 g (86.9% of theory) are obtained.
Quantity
95 g
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reactant
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600 mL
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Name
Quantity
450 mL
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Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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